

Sulfo-Cyanine5.5 Amine: A Deep Dive into its Mechanism and Application

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Compound of Interest

Compound Name: Sulfo-Cyanine5.5 amine

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For Researchers, Scientists, and Drug Development Professionals

Sulfo-Cyanine5.5 (Sulfo-Cy5.5) amine is a highly hydrophilic, far-red fluorescent dye integral to a multitude of applications in biological and biomedical research, including in vivo imaging.[1][2][3] Its core mechanism of action lies in its ability to form stable covalent bonds with target molecules, thereby acting as a robust fluorescent label for visualization and tracking. This technical guide provides an in-depth exploration of its mechanism, experimental protocols, and key data.

Core Mechanism of Action

Sulfo-Cyanine5.5 amine is a member of the cyanine dye family, characterized by two nitrogen atoms linked by a polymethine bridge.[4] The presence of four sulfonate groups imparts high water solubility, making it particularly suitable for labeling biological macromolecules in aqueous environments without the need for organic co-solvents.[1][3]

The primary functional group of **Sulfo-Cyanine5.5 amine** is an aliphatic primary amine.[2] This amine group serves as a reactive handle for conjugation to various electrophilic groups on target molecules, such as activated esters (e.g., N-hydroxysuccinimidyl esters or NHS esters), epoxides, and isothiocyanates.[1][2][3] The formation of a stable covalent bond, typically an amide linkage when reacting with an NHS ester, ensures that the fluorescent properties of the dye are permanently associated with the molecule of interest. A relatively long linker separates the amine group from the fluorophore, which helps to minimize potential steric hindrance during conjugation.[1][3]

Once conjugated, the Sulfo-Cyanine5.5 moiety absorbs light in the far-red region of the spectrum and subsequently emits fluorescence in the near-infrared (NIR) range.[5] This spectral profile is highly advantageous for biological applications as it minimizes background autofluorescence from endogenous molecules, allowing for high-contrast imaging and deep tissue penetration in in vivo studies.[5]

Physicochemical and Spectral Properties

The quantitative characteristics of **Sulfo-Cyanine5.5 amine** are critical for its effective use in experimental design. The table below summarizes its key properties.

Property	Value	Reference
Maximum Excitation Wavelength	~673-675 nm	[5]
Maximum Emission Wavelength	~691-694 nm	[5]
Molar Extinction Coefficient	~235,000 M ⁻¹ cm ⁻¹	
Stokes Shift	~19 nm	[5]
Molecular Weight	1079.42 g/mol	
Solubility	Good in water, DMF, and DMSO	

Experimental Protocols

The utility of **Sulfo-Cyanine5.5 amine** is realized through its conjugation to biomolecules. Below is a detailed, representative protocol for labeling a protein that has been activated with an NHS ester.

Protocol: Conjugation of Sulfo-Cyanine5.5 Amine to an NHS-Ester Activated Protein

Materials:

- **Sulfo-Cyanine5.5 amine**
- NHS-ester activated protein of interest
- Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.3-8.5.[6] Crucially, this buffer must be free of primary amines (e.g., Tris, glycine) as they will compete with the labeling reaction.[4][6]
- Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- Purification column (e.g., size-exclusion chromatography, Sephadex G-25)[7]
- Phosphate-buffered saline (PBS), pH 7.2-7.4 for purification

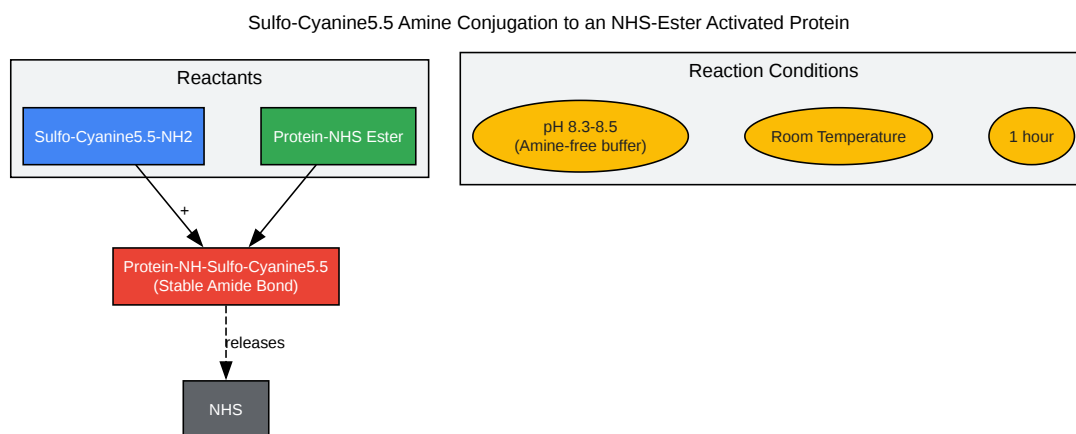
Procedure:

- Protein Preparation:
 - Dissolve or buffer exchange the NHS-ester activated protein into the amine-free reaction buffer at a concentration of 2-10 mg/mL.[6] For optimal labeling, a concentration of at least 2 mg/mL is recommended.[8]
 - If the protein solution contains any primary amine contaminants, it must be purified by dialysis or desalting against PBS prior to buffer exchange into the reaction buffer.[7]
- Dye Preparation:
 - Immediately before use, prepare a 10 mg/mL stock solution of **Sulfo-Cyanine5.5 amine** in anhydrous DMF or DMSO.[6] Vortex briefly to ensure the dye is fully dissolved.[6] Reactive dyes are not stable for long periods in solution.[9]
- Labeling Reaction:
 - A starting point for optimization is a molar ratio of dye to protein between 5:1 and 20:1.[6]
 - While gently stirring the protein solution, slowly add the calculated volume of the **Sulfo-Cyanine5.5 amine** stock solution.[6][8]

- Incubate the reaction for 1 hour at room temperature, protected from light.[8] For some applications, longer incubation times may be necessary, and the reaction can be performed at 4°C for a longer duration to minimize potential protein aggregation.[6]
- Purification of the Conjugate:
 - Following the incubation, the unreacted, free dye must be removed from the labeled protein.
 - This is typically achieved using a size-exclusion chromatography column (e.g., Sephadex G-25).[7]
 - Equilibrate the column with PBS (pH 7.2-7.4).
 - Apply the reaction mixture to the column and elute with PBS. The first colored fraction to elute will be the dye-protein conjugate, while the free dye will elute later.
 - Collect the fractions containing the labeled protein.
- Determination of Degree of Labeling (DOL):
 - The DOL, or the average number of dye molecules per protein molecule, can be determined spectrophotometrically.
 - Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of the dye (~675 nm).
 - The DOL can be calculated using the Beer-Lambert law, correcting for the absorbance of the dye at 280 nm.
- Storage:
 - Store the purified conjugate at 4°C, protected from light. For long-term storage, the addition of a cryoprotectant like glycerol to a final concentration of 50% and storage at -20°C is recommended.[10] The addition of stabilizers such as 0.1% bovine serum albumin (BSA) and a preservative like sodium azide can also prevent denaturation and microbial growth.[10]

Visualizations

Conjugation Chemistry

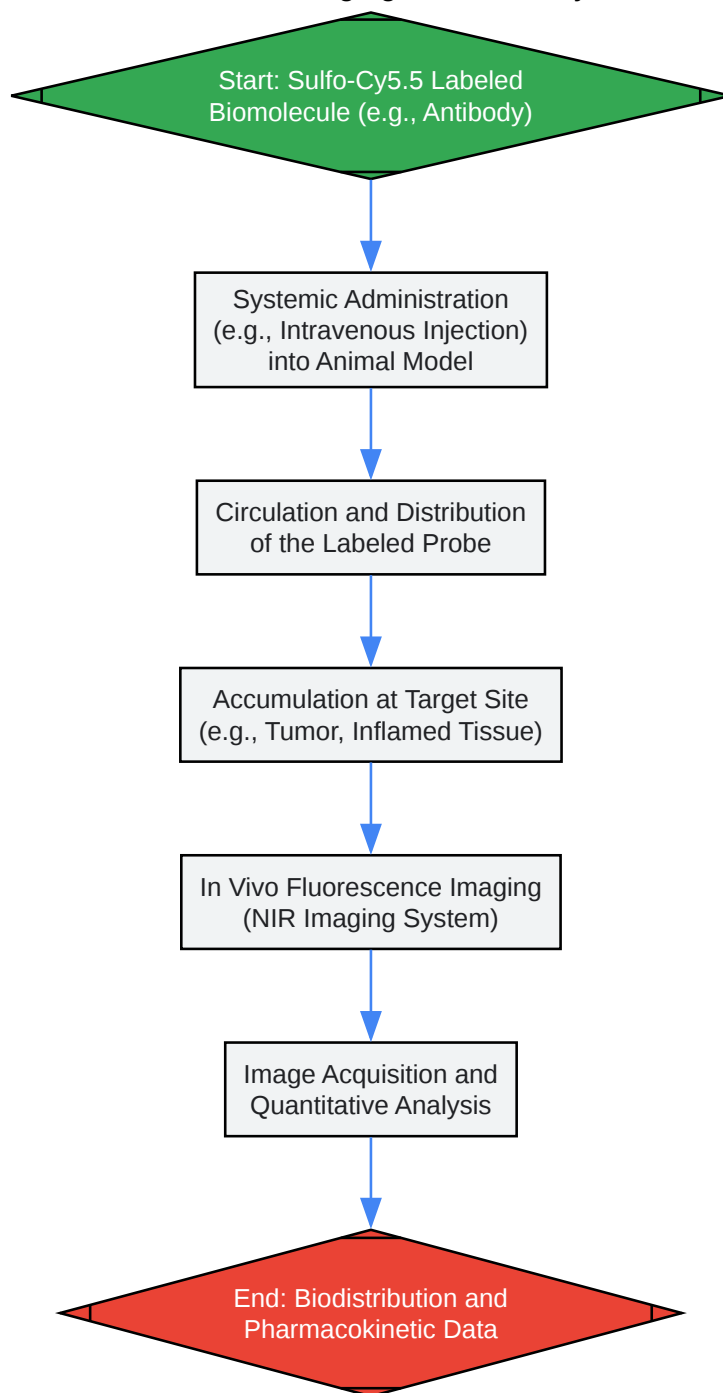


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Caption: Covalent bond formation between Sulfo-Cy5.5 amine and an NHS-ester activated protein.

Experimental Workflow: In Vivo Imaging

General Workflow for In Vivo Imaging with Sulfo-Cy5.5 Labeled Probes

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